![molecular formula C14H20N2O2S2 B2891706 2-((4-Methoxyphenyl)amino)-2-oxoethyl diethylcarbamodithioate CAS No. 105859-04-9](/img/structure/B2891706.png)
2-((4-Methoxyphenyl)amino)-2-oxoethyl diethylcarbamodithioate
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Overview
Description
2-((4-Methoxyphenyl)amino)-2-oxoethyl diethylcarbamodithioate, also known as Methyl Parathion, is a widely used organophosphate insecticide. It is a colorless to brown liquid that is soluble in water, alcohol, and most organic solvents. Methyl Parathion has been used for decades to control pests in agriculture, public health, and domestic settings. However, due to its toxic effects on humans and the environment, its use has been restricted in many countries.
Scientific Research Applications
Synthetic Applications and Chemical Properties
Chemical Synthesis and Cyclization Reactions : Ukrainets et al. (2014) studied the cyclization reactions of similar compounds, indicating the potential of "2-((4-Methoxyphenyl)amino)-2-oxoethyl diethylcarbamodithioate" in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. The study showcases the versatility of such compounds in chemical synthesis, offering pathways to diverse molecular architectures (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Crystal Structure and Molecular Interactions : Zhang, Wu, and Zhang (2011) explored the crystal packing and molecular interactions of a structurally similar compound, emphasizing the importance of "2-((4-Methoxyphenyl)amino)-2-oxoethyl diethylcarbamodithioate" in materials science and crystal engineering. The research highlights how these compounds participate in unique bonding interactions, influencing crystal structures and potentially affecting material properties (Zhang, Wu, & Zhang, 2011).
Corrosion Inhibition : Bentiss et al. (2009) investigated compounds with methoxyphenyl groups for corrosion inhibition on mild steel in acidic media, suggesting "2-((4-Methoxyphenyl)amino)-2-oxoethyl diethylcarbamodithioate" could serve as a corrosion inhibitor. This application is significant in industrial processes and materials protection, showcasing the compound's potential in extending the lifespan of metals in corrosive environments (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Optoelectronic Properties and OLED Materials : Wazzan and Irfan (2019) conducted a study on the optoelectronic and charge transport properties of Pechmann dyes, which include "2-((4-Methoxyphenyl)amino)-2-oxoethyl diethylcarbamodithioate" derivatives. Their research indicates these compounds' potential in developing materials for organic light-emitting diodes (OLEDs), highlighting their significance in advancing display technologies and electronic devices (Wazzan & Irfan, 2019).
Mechanism of Action
Target of Action
Similar compounds bearing semicarbazone and thiosemicarbazone moieties have been evaluated for their antimicrobial activity .
Mode of Action
It’s suggested that similar compounds may have a membrane perturbing as well as intracellular mode of action . This suggests that the compound could interact with the cell membrane, altering its permeability, and may also interact with intracellular targets.
Biochemical Pathways
Similar compounds have been shown to have antimicrobial activity, suggesting they may interfere with essential biochemical pathways in bacteria .
Result of Action
Similar compounds have demonstrated potent antibacterial activity against both gram-positive and gram-negative strains .
properties
IUPAC Name |
[2-(4-methoxyanilino)-2-oxoethyl] N,N-diethylcarbamodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S2/c1-4-16(5-2)14(19)20-10-13(17)15-11-6-8-12(18-3)9-7-11/h6-9H,4-5,10H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPQCGYNEUDYFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)NC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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